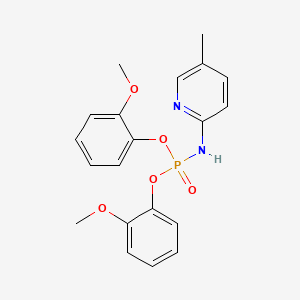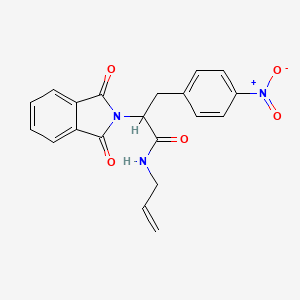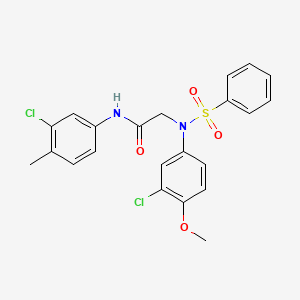
bis(2-methoxyphenyl) (5-methyl-2-pyridinyl)amidophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-methoxyphenyl) (5-methyl-2-pyridinyl)amidophosphate, commonly known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPP is a phosphorylated compound that is used in the synthesis of various organic compounds and has been extensively studied for its biochemical and physiological effects.
作用機序
The mechanism of action of MPP is not fully understood, but it is believed to act as an inhibitor of various enzymes involved in cell signaling pathways. MPP has been shown to inhibit the activity of protein kinase C and phospholipase A2, which are involved in various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
MPP has been shown to exhibit various biochemical and physiological effects, including anticancer properties, anti-inflammatory properties, and neuroprotective properties. MPP has been shown to induce apoptosis in various cancer cell lines and inhibit the growth of tumors in animal models. MPP has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, MPP has been shown to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
The advantages of using MPP in lab experiments include its high purity, stability, and ease of synthesis. MPP can be easily synthesized in large quantities and can be further purified through recrystallization. The limitations of using MPP in lab experiments include its potential toxicity and limited solubility in aqueous solutions. MPP should be handled with care and proper safety precautions should be taken when working with this compound.
将来の方向性
There are several future directions for the study of MPP, including the development of new anticancer agents, the synthesis of new organic materials, and the development of new catalytic systems. The synthesis of MPP derivatives with improved solubility and bioavailability could lead to the development of new anticancer agents with improved therapeutic properties. The use of MPP as a building block for the synthesis of new organic materials could lead to the development of new materials with unique properties and applications. Additionally, the development of new catalytic systems based on MPP could lead to the development of new organic reactions and the synthesis of new organic compounds.
合成法
The synthesis of MPP involves the reaction of 2-methoxyphenylamine with 5-methyl-2-pyridinecarboxylic acid chloride in the presence of a phosphorylating agent such as triethyl phosphate. The reaction results in the formation of MPP, which can be further purified through recrystallization.
科学的研究の応用
MPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, MPP has been shown to exhibit anticancer properties and has been used in the synthesis of various chemotherapeutic agents. In material science, MPP has been used as a building block for the synthesis of various organic materials, including porous materials and metal-organic frameworks. In catalysis, MPP has been used as a catalyst for various organic reactions, including the synthesis of amides and esters.
特性
IUPAC Name |
N-bis(2-methoxyphenoxy)phosphoryl-5-methylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N2O5P/c1-15-12-13-20(21-14-15)22-28(23,26-18-10-6-4-8-16(18)24-2)27-19-11-7-5-9-17(19)25-3/h4-14H,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTCDCTWTQFXSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NP(=O)(OC2=CC=CC=C2OC)OC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N2O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-bis(2-methoxyphenoxy)phosphoryl-5-methylpyridin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1H-benzimidazol-2-ylthio)-N-naphtho[1,2-d][1,3]thiazol-2-ylacetamide](/img/structure/B5144486.png)
![methyl 5-{4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}-5-oxopentanoate](/img/structure/B5144501.png)

![8-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5144514.png)
![5-[(4-bromophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5144517.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-[3-(methylthio)propanoyl]-3-piperidinamine](/img/structure/B5144524.png)
![N-(5-methyl-3-isoxazolyl)-4-{[(2-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5144536.png)
![N-cyclopentyl-5-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B5144542.png)
![2-{[5-imino-7-oxo-2-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5144545.png)
![5-[(2-phenoxypropanoyl)amino]isophthalic acid](/img/structure/B5144553.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-4,4,4-trifluoro-N-(2-methoxyethyl)butanamide](/img/structure/B5144592.png)